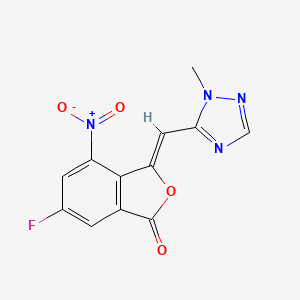

(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one

Description

Nomenclature and Structural Identification

The systematic nomenclature of (Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one reflects its complex structural architecture incorporating multiple heterocyclic systems and functional groups. According to the International Union of Pure and Applied Chemistry nomenclature standards, the compound is officially designated as (Z)-6-fluoro-3-[(2-methyl-1,2,4-triazol-3-yl)methylidene]-4-nitro-2-benzofuran-1-one, emphasizing the geometric configuration of the methylene bridge connecting the triazole and isobenzofuran ring systems. The Chemical Abstracts Service has assigned this compound the registry number 1322616-34-1, facilitating its identification in chemical databases and literature. Alternative naming conventions include the descriptor 1(3H)-Isobenzofuranone, 6-fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitro-, (3Z)-, which explicitly denotes the stereochemical orientation of the exocyclic double bond.

The molecular formula C₁₂H₇FN₄O₄ indicates a molecular weight of 290.21 grams per mole, reflecting the compound's substantial molecular complexity. The structural identification is further supported by the MDL number MFCD25977285, which serves as an additional unique identifier in chemical inventory systems. The compound exists as a yellow solid under standard conditions, with its distinctive coloration attributed to the extended conjugation system formed by the methylene bridge connecting the electron-rich triazole ring with the electron-deficient nitro-substituted isobenzofuran core. Spectroscopic analysis, particularly proton nuclear magnetic resonance spectroscopy, confirms the structural assignment and validates the Z-configuration of the methylene linkage.

Historical Context and Discovery

The development of this compound represents a culmination of advances in heterocyclic chemistry and medicinal compound design spanning several decades of research. The compound was first documented in chemical databases in 2011, with subsequent modifications and characterizations continuing through 2025, indicating ongoing research interest and development. The historical context of this compound is intrinsically linked to the broader development of triazole-containing pharmaceuticals, which gained prominence following the success of antifungal agents such as fluconazole in the 1980s and 1990s. The incorporation of 1,2,4-triazole moieties into pharmaceutical compounds became a significant strategy for enhancing biological activity and metabolic stability.

The specific structural design of this compound reflects the evolution of medicinal chemistry toward increasingly sophisticated molecular architectures capable of selective biological interactions. Research into isobenzofuranone derivatives gained momentum in the early 2000s, driven by discoveries of their diverse pharmacological properties including antioxidant and antiplatelet activities. The combination of fluorine substitution with nitro functionality represents a strategic approach to modulating electronic properties and enhancing biological activity, consistent with contemporary drug design principles. The compound's role as a synthetic intermediate in the development of BMN 673, a poly(adenosine diphosphate-ribose) polymerase inhibitor, demonstrates the practical application of systematic structural modification in pharmaceutical research.

The historical development of synthetic methodologies for triazole formation has been instrumental in enabling the preparation of this complex compound. Advances in 1,2,4-triazole synthesis, including improved catalytic systems and reaction conditions, have facilitated the construction of the triazole component with high regioselectivity. The development of efficient methods for creating the Z-configured methylene bridge represents a significant synthetic achievement, requiring careful control of reaction conditions to achieve the desired geometric isomer.

Relevance in Organic and Medicinal Chemistry

The significance of this compound in contemporary organic and medicinal chemistry extends far beyond its individual structural features, encompassing its role as a versatile synthetic intermediate and its contributions to understanding structure-activity relationships in pharmaceutical development. In organic chemistry, this compound serves as an exemplary case study for the successful integration of multiple heterocyclic systems, demonstrating advanced synthetic strategies for constructing complex molecular architectures. The compound's design incorporates several key structural elements that are fundamental to modern drug design, including the strategic placement of fluorine atoms to enhance metabolic stability and the incorporation of triazole rings to improve biological activity.

The medicinal chemistry relevance of this compound is most prominently demonstrated through its critical role in the synthesis of poly(adenosine diphosphate-ribose) polymerase inhibitors, representing a significant advancement in anticancer drug development. The compound functions as a key intermediate in the preparation of BMN 673, also known as talazoparib, which has shown remarkable efficacy in clinical trials for cancer treatment. This application highlights the compound's importance in addressing significant medical needs and demonstrates the practical value of sophisticated synthetic chemistry in pharmaceutical research. The successful development of this synthetic pathway has contributed to broader understanding of how structural modifications can be systematically applied to optimize biological activity.

The compound's relevance extends to the broader field of chemical biology, where it serves as a tool for investigating cellular mechanisms and protein interactions. Research into isobenzofuranone derivatives has revealed diverse biological activities including antioxidant properties and antiplatelet effects, suggesting potential applications beyond oncology. The structural complexity of this compound also makes it valuable for advancing synthetic methodology, as its preparation requires sophisticated approaches to heterocyclic synthesis and stereoselective carbon-carbon bond formation. Contemporary research continues to explore modifications of this structural framework, seeking to develop new compounds with enhanced biological properties or alternative therapeutic applications.

Properties

IUPAC Name |

(3Z)-6-fluoro-3-[(2-methyl-1,2,4-triazol-3-yl)methylidene]-4-nitro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN4O4/c1-16-10(14-5-15-16)4-9-11-7(12(18)21-9)2-6(13)3-8(11)17(19)20/h2-5H,1H3/b9-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYDPJKFRHSULT-WTKPLQERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C=C2C3=C(C=C(C=C3[N+](=O)[O-])F)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)/C=C\2/C3=C(C=C(C=C3[N+](=O)[O-])F)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322616-34-1 | |

| Record name | 1(3H)-Isobenzofuranone, 6-fluoro-3-[(1-methyl-1H-1,2,4-triazol-5-yl)methylene]-4-nitro-, (3Z)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Isobenzofuranone Core: This step involves the cyclization of a suitable precursor to form the isobenzofuranone structure.

Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

Incorporation of the Nitro Group: Nitration is performed using nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. For example, it may bind to and inhibit the activity of certain proteins, thereby disrupting cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Nitro Group vs. Carboxylate/Phthalazinone: The nitro group in the target compound distinguishes it from BMN 673 (a phthalazinone derivative) and the quinoline-carboxylate in .

- Fluorine Substitution: All three compounds feature fluorine atoms, which enhance lipophilicity and metabolic stability. However, BMN 673 and the quinoline derivative in include difluoro substitutions for optimized pharmacokinetics .

- Triazole Role : The 1,2,4-triazole moiety is conserved across all compounds, serving as a hydrogen-bond acceptor or metal-chelating group. In the target compound, it contributes to chiral recognition in HPLC applications .

Pharmacological and Industrial Relevance

Biological Activity

(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one, identified by its CAS number 1322616-34-1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₇FN₄O₄ with a molecular weight of 290.21 g/mol. The structure features a fluorine atom, a triazole ring, and a nitro group, which contribute to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in various cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation or microbial growth.

- Receptor Binding : It can potentially bind to receptors involved in signaling pathways that regulate cell survival and apoptosis.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Anticancer Properties

Studies have shown that this compound has potential anticancer effects. For instance:

- Cell Viability Studies : In vitro assays demonstrated that the compound reduces cell viability in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Preliminary investigations suggest that (Z)-6-Fluoro-3-(1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one possesses antimicrobial properties:

- Bacterial Inhibition : The compound has shown effectiveness against several bacterial strains in laboratory settings.

Case Studies

Several studies have explored the biological activities of this compound:

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer efficacy of the compound using various human cancer cell lines. The results indicated a dose-dependent reduction in cell proliferation with an IC50 value suggesting potent activity against specific cancer types.

Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of (Z)-6-Fluoro-3-(1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one. The findings revealed significant inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

The biological activity of (Z)-6-Fluoro compounds can be compared with other derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Fluoro-isobenzofuran | Lacks triazole | Moderate anticancer |

| 6-Nitroisobenzofuran | Lacks fluorine | Low antimicrobial |

Q & A

Q. Example Structural Analogs

| Compound Class | Key Substituents | Biological Activity | Reference |

|---|---|---|---|

| Thiazolo-triazole | Chloro, methylphenyl | Antimicrobial | |

| Benzofuran-triazole | Nitro, fluorophenyl | Anticancer (hypothetical) |

How can data reproducibility issues due to compound degradation be addressed?

Advanced

Degradation during experiments (e.g., organic matrix instability) is mitigated by:

- Stabilization protocols : Continuous cooling (4°C) to slow hydrolysis or oxidation .

- Real-time monitoring : UV-Vis or HPLC tracking of degradation products .

- Sample preparation : Use of inert atmospheres (N₂) during synthesis and storage .

What mechanistic insights exist for the reactivity of the nitro group in this compound?

Advanced

The nitro group participates in:

- Electrophilic substitution : Directs regioselectivity in cyclization reactions .

- Reductive transformations : Pd-catalyzed reductions using formic acid derivatives generate amino intermediates .

- Hydrogen-bonding interactions : Stabilizes transition states in catalytic processes (e.g., enzyme inhibition) .

How are computational methods applied to study target interactions?

Q. Advanced

- Molecular docking : Predicts binding modes with proteins (e.g., using Schrödinger Suite) .

- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

- MD simulations : Assesses conformational stability in solution or lipid bilayers .

What strategies resolve contradictions in reported synthetic methods?

Advanced

Contradictions (e.g., solvent or catalyst discrepancies) are resolved via:

- Design of Experiments (DoE) : Multivariate testing of reaction parameters .

- Comparative kinetic studies : Monitoring reaction progress under divergent conditions .

- Meta-analysis : Aggregating literature data to identify consensus protocols .

How is the compound’s stability assessed under varying pH and temperature?

Advanced

Stability studies involve:

- Accelerated degradation : Exposure to extreme pH (1–13) or heat (40–80°C) followed by LC-MS analysis .

- Spectroscopic tracking : IR or NMR to detect structural changes (e.g., nitro reduction, isomerization) .

What are the limitations in extrapolating in vitro data to in vivo models?

Advanced

Key limitations include:

- Metabolic instability : Rapid hepatic clearance due to nitro or triazole groups .

- Solubility challenges : Low aqueous solubility necessitates formulation optimization (e.g., nanoemulsions) .

- Toxicity screening : Off-target effects in complex biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.